N-methylpyrrolidine-3-sulfonamide

Descripción general

Descripción

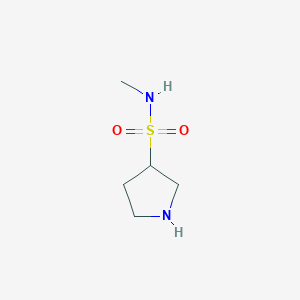

N-methylpyrrolidine-3-sulfonamide is an organic compound with the chemical formula C5H12N2O2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a sulfonamide functional group

Mecanismo De Acción

Target of Action

N-methylpyrrolidine-3-sulfonamide (NPS) is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels . For instance, some pyrrolidine derivatives have been found to interact with estrogen receptor α (ERα) and casein kinase 1 (CK1) receptors .

Mode of Action

The interaction of pyrrolidine derivatives with their targets often involves binding to the active site of the target protein, leading to changes in the protein’s function . For example, certain pyrrolidine derivatives have been found to act as antagonists of ERα, inhibiting the receptor’s activity .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . These activities include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects .

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic properties . NPS has a molecular weight of 200.69 , which is within the range considered favorable for oral bioavailability.

Result of Action

Given the wide range of biological activities associated with pyrrolidine derivatives , it is likely that NPS could have diverse effects at the molecular and cellular level.

Action Environment

It is known that environmental factors can affect the behavior of sulfonamides, a class of compounds to which nps belongs . For instance, the presence of sulfonamides in the environment has been associated with the potential spread of antimicrobial resistance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methylpyrrolidine-3-sulfonamide typically involves the reaction of N-methylpyrrolidine with a sulfonyl chloride. One common method is the reaction of N-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Cu and Ni modified ZSM-5 have been used to enhance the efficiency of the reaction .

Análisis De Reacciones Químicas

Types of Reactions

N-methylpyrrolidine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonamide group can yield amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride is a chemical compound with a pyrrolidine ring substituted with a methyl group and a sulfonamide moiety, further protonated to form a hydrochloride salt. It has potential applications in medicinal chemistry because of its biological activity and structural properties.

Potential Applications

(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride has potential applications in various fields. Studies indicate that compounds with similar structures may interact with specific biological targets, such as enzymes or receptors, influencing cellular processes and pathways.

Medicinal Chemistry

(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride may serve as a lead compound for drug development.

Computational methods like quantitative structure-activity relationship (QSAR) modeling can predict the biological activities of (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride. These models analyze the relationship between the compound's chemical structure and its biological effects, allowing researchers to identify potential therapeutic uses.

Interaction Studies

Interaction studies involving (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride focus on its binding affinity and selectivity towards biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions quantitatively. Computational docking studies can predict how this compound fits into active sites of target proteins, providing insights into its mechanism of action.

Analogues

Several compounds share structural similarities with (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride.

Structural Analogues of (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methylpyrrolidine | Pyrrolidine ring with a methyl group | Basic structure similar but lacks sulfonamide |

| Sulfanilamide | Aniline derivative with a sulfonamide group | Used as an antibiotic; different biological activity |

| 2-Methylpyrrolidine | Methyl group at different position on pyrrolidine | Variation in activity due to structural differences |

| 4-Aminobenzenesulfonamide | An aromatic amine with a sulfonamide group | More potent as an antibiotic; different target interactions |

These compounds highlight the unique features of (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride while demonstrating how slight modifications in structure can lead to significant differences in biological activity and applications.

Sulfonamides as Drugs

Comparación Con Compuestos Similares

Similar Compounds

3-R-methylpyrrolidine: Another pyrrolidine derivative with similar biological activity.

Sulfonimidates: Compounds with a similar sulfonamide functional group but different structural features.

Uniqueness

N-methylpyrrolidine-3-sulfonamide is unique due to its specific combination of a pyrrolidine ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to act as a selective estrogen receptor degrader sets it apart from other similar compounds .

Actividad Biológica

N-Methylpyrrolidine-3-sulfonamide (NPS) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and pharmacokinetic properties, supported by data tables and research findings.

Chemical Structure and Properties

NPS consists of a pyrrolidine ring substituted with a methyl group and a sulfonamide moiety. The unique combination of these structural elements contributes to its biological activity. The compound can exist in different forms, including its hydrochloride salt, which enhances its solubility and bioavailability.

NPS primarily interacts with specific biological targets, influencing various biochemical pathways. The sulfonamide group allows NPS to mimic structures such as para-aminobenzoic acid (PABA), which is critical for bacterial folate synthesis. By inhibiting dihydropteroate synthetase, NPS disrupts folate production, leading to bacteriostatic effects against certain bacteria . Additionally, NPS has shown potential as a selective estrogen receptor degrader, highlighting its versatility in targeting different pathways.

In Vitro Studies

Research indicates that NPS exhibits a range of biological activities:

- Receptor Binding Affinity : The methylpyrrolidine derivatives have demonstrated high affinity for the 5-HT2A receptor with values ranging from 7.89 to 9.19. This suggests potential applications in treating psychiatric disorders .

- Antagonistic Effects : Various derivatives of NPS have been tested for their antagonistic effects on multiple receptors, showing promising results with nanomolar values (p 6.60–8.30) for receptor inhibition .

In Vivo Studies

In rodent models, NPS has displayed significant analgesic effects, particularly through the inhibition of the NaV1.7 sodium channel isoform. This selectivity is crucial for developing pain management therapies without affecting other sodium channel subtypes .

Structure-Activity Relationship (SAR)

The SAR studies reveal how slight modifications in the chemical structure can significantly alter the biological activity of NPS derivatives. For instance:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-Methylpyrrolidine | Pyrrolidine ring with a methyl group | Basic structure |

| Sulfanilamide | Aniline derivative with sulfonamide group | Antibiotic activity |

| 2-Methylpyrrolidine | Methyl group at a different position | Varying activity due to structure |

| 4-Aminobenzenesulfonamide | Aromatic amine with sulfonamide | Potent antibiotic |

These comparisons illustrate how modifications can influence binding affinities and therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of NPS is influenced by its physicochemical properties, such as molecular weight and solubility. Research has shown that:

- Absorption and Distribution : NPS exhibits moderate permeability and high plasma protein binding, which can affect its distribution in vivo .

- Metabolism : The compound undergoes metabolic degradation primarily through sulfonamide bond cleavage and pyrrolidine N-dealkylation. Modifications aimed at increasing metabolic stability are being explored .

Case Studies

- Analgesic Efficacy : A study demonstrated that NPS derivatives effectively blocked NaV1.7 channels in rodent models, leading to significant pain relief in acute inflammatory conditions .

- Psychiatric Applications : Another investigation highlighted the potential of methylpyrrolidine derivatives as treatment options for depression and anxiety by modulating serotonin receptor activity .

Propiedades

IUPAC Name |

N-methylpyrrolidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-6-10(8,9)5-2-3-7-4-5/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZNQMKEGGNNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.